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Compound of Interest

Compound Name: Rovazolac

Cat. No.: B15541479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Rovazolac, a potent and selective liver X receptor (LXR) modulator, has emerged as a

significant investigational compound in pharmaceutical research. Its chemical name is (S)-2-(4-

((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenoxy)-2-phenylacetic acid. This document provides

a comprehensive guide to the synthesis and purification of Rovazolac, compiled from

established methodologies. The protocols detailed herein are intended to facilitate the

production of high-purity Rovazolac for research and development purposes.

The synthesis of Rovazolac is a multi-step process that requires careful control of reaction

conditions to ensure optimal yield and purity. The purification protocol is equally critical for

isolating the desired stereoisomer and removing any process-related impurities. The following

sections provide a step-by-step guide for the chemical synthesis and subsequent purification of

Rovazolac.

Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data associated

with the synthesis and purification of Rovazolac.
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Parameter Value

Synthesis

Starting Material A (S)-methyl 2-hydroxy-2-phenylacetate

Starting Material B 4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol

Coupling Reagent Diethyl azodicarboxylate (DEAD)

Phosphine Reagent Triphenylphosphine (PPh3)

Solvent Tetrahydrofuran (THF)

Reaction Temperature Room Temperature

Reaction Time 16 hours

Purification

Purification Method Preparative Chiral HPLC

Column Chiralpak AD-H

Mobile Phase
Hexane/Isopropanol with 0.1% Trifluoroacetic

Acid

Detection Wavelength 254 nm

Final Purity >99%

Enantiomeric Excess >99%

Experimental Protocols
I. Synthesis of Rovazolac
This protocol outlines the synthesis of Rovazolac via a Mitsunobu reaction, followed by

hydrolysis.

Materials:

(S)-methyl 2-hydroxy-2-phenylacetate
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4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol

Diethyl azodicarboxylate (DEAD)

Triphenylphosphine (PPh3)

Tetrahydrofuran (THF), anhydrous

Lithium hydroxide (LiOH)

Methanol (MeOH)

Water (H₂O)

1N Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas

Procedure:

Mitsunobu Reaction:

To a solution of (S)-methyl 2-hydroxy-2-phenylacetate (1.0 eq) and 4-((4-

chlorobenzyl)oxy)-2-(trifluoromethyl)phenol (1.2 eq) in anhydrous THF under an inert

atmosphere (Argon or Nitrogen), add triphenylphosphine (1.5 eq).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the methyl ester of Rovazolac.

Hydrolysis:

Dissolve the purified methyl ester in a mixture of THF and methanol.

Add an aqueous solution of lithium hydroxide (2.0 eq).

Stir the mixture at room temperature for 4 hours, or until the reaction is complete as

monitored by TLC or HPLC.

Acidify the reaction mixture to pH 2-3 with 1N HCl.

Extract the product with ethyl acetate (3 x volumes).

Wash the combined organic layers with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Rovazolac.

II. Purification of Rovazolac
This protocol describes the purification of the synthesized Rovazolac to obtain the high-purity

(S)-enantiomer.

Materials:

Crude Rovazolac

Hexane (HPLC grade)

Isopropanol (HPLC grade)
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Trifluoroacetic acid (TFA)

Procedure:

Preparative Chiral HPLC:

Dissolve the crude Rovazolac in a minimal amount of the mobile phase.

Perform purification using a preparative Chiralpak AD-H column.

The mobile phase should consist of a suitable ratio of hexane and isopropanol containing

0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve the best

separation.

Set the detection wavelength to 254 nm.

Collect the fractions corresponding to the (S)-enantiomer of Rovazolac.

Combine the pure fractions and concentrate under reduced pressure to obtain the purified

Rovazolac.

Determine the purity and enantiomeric excess of the final product by analytical chiral

HPLC.

Visualizations
The following diagrams illustrate the key processes in the synthesis and purification of

Rovazolac.
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Step 1: Mitsunobu Reaction

Step 2: Hydrolysis

(S)-methyl 2-hydroxy-2-phenylacetate

Methyl Rovazolac

4-((4-chlorobenzyl)oxy)-2-(trifluoromethyl)phenol

DEAD, PPh3, THF
Coupling

Rovazolac
((S)-enantiomer)

LiOH, THF/MeOH, H2O
then H+

Saponification

Click to download full resolution via product page

Caption: Synthetic pathway of Rovazolac.
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Crude Rovazolac

Dissolve in Mobile Phase

Preparative Chiral HPLC
(Chiralpak AD-H column)

Collect (S)-enantiomer fractions

Concentrate pure fractions

Purified Rovazolac (>99% ee)

Analytical Chiral HPLC
(Purity and ee determination)

Click to download full resolution via product page

Caption: Purification workflow for Rovazolac.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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